![molecular formula C20H14N4S B1222339 4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B1222339.png)
4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(1-benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is an organic heterobicyclic compound, an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and a thienopyrimidine.
Scientific Research Applications
Antimicrobial Activity
4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine derivatives demonstrate significant antimicrobial activity. A study by El‐Sayed et al. (2012) synthesized derivatives of 5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidine-4-one, exhibiting high antimicrobial activity against various bacteria and fungi, including Escherichia coli, Bacillus subtilis, and Candida albicans (El‐Sayed et al., 2012). Similarly, Tolba et al. (2018) synthesized new thieno[2,3-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents, showing remarkable activity against bacteria and fungi (Tolba et al., 2018).
Fluorescence and Computational Analysis
Benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, including derivatives of 4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine, have been synthesized and analyzed for their solid-state fluorescence properties. Yokota et al. (2012) researched these compounds, finding strong solid-state fluorescence in certain derivatives, quantitatively reproduced through ab initio quantum-chemical calculations (Yokota et al., 2012).
Anticancer Properties
Research on thieno[2,3-d]pyrimidine derivatives has indicated their potential as anticancer agents. Deng et al. (2009) synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, showing potent growth inhibition of tumor cells expressing folate receptors. These compounds exhibited dual inhibition of specific enzymes, making them distinct from other antifolates (Deng et al., 2009).
Synthesis Methods and Structural Analysis
Advanced synthesis methods and structural analyses have been conducted on thieno[2,3-d]pyrimidine derivatives. For example, Yang et al. (2014) reported a facile synthesis procedure for a specific thieno[2,3-d]pyrimidine derivative, highlighting its planar conformation and crystal structure through X-ray diffraction analysis (Yang et al., 2014).
Antitrichinellosis and Antiprotozoal Activity
These compounds also exhibit promising antitrichinellosis and antiprotozoal effects. Mavrova et al. (2010) synthesized novel thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole, revealing high activity against Trichinella spiralis and certain protozoa (Mavrova et al., 2010).
properties
Product Name |
4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
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Molecular Formula |
C20H14N4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-(benzimidazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H14N4S/c1-13-6-8-14(9-7-13)15-10-25-20-18(15)19(21-11-22-20)24-12-23-16-4-2-3-5-17(16)24/h2-12H,1H3 |
InChI Key |
KLSWQJCVHWEYCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4C=NC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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